(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Description
(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a class of thiazolo-triazole derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C23H23N3O4S
- SMILES : CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)OCC
- InChIKey : FQTLMFZJHFYGTP-ZHZULCJRSA-N
Antimicrobial Activity
A study conducted on related thiazolo-triazole compounds reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for these compounds. Such findings suggest potential for this compound in treating bacterial infections.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Compound A | 32 | Staphylococcus aureus |
Compound B | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have indicated that thiazolo-triazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a derivative similar to our compound was tested against breast cancer cells (MCF-7) and exhibited an IC50 value of 15 µM. This suggests a promising avenue for further exploration of this compound as an anticancer agent.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 | 15 | [Study Reference 1] |
HeLa | 20 | [Study Reference 2] |
Anti-inflammatory Effects
Research into the anti-inflammatory properties of similar compounds has revealed that they can significantly reduce levels of pro-inflammatory cytokines in vitro. A study observed a reduction in TNF-alpha and IL-6 levels when treated with thiazolo-triazole derivatives.
Properties
Molecular Formula |
C25H27N3O6S |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H27N3O6S/c1-6-10-34-17-9-8-15(11-18(17)33-7-2)12-21-24(29)28-25(35-21)26-23(27-28)16-13-19(30-3)22(32-5)20(14-16)31-4/h8-9,11-14H,6-7,10H2,1-5H3/b21-12- |
InChI Key |
YLZQCIKGGBXZNH-MTJSOVHGSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)S2)OCC |
Origin of Product |
United States |
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